molecular formula C16H13N3O2 B2625867 3-Methyl-5-(oxiran-2-ylmethyl)-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 890008-11-4

3-Methyl-5-(oxiran-2-ylmethyl)-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2625867
CAS No.: 890008-11-4
M. Wt: 279.299
InChI Key: GVBCNDZKRVGVHC-UHFFFAOYSA-N
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Description

3-Methyl-5-(oxiran-2-ylmethyl)-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with a unique structure that combines elements of pyrido[1,2-a]benzimidazole and oxirane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(oxiran-2-ylmethyl)-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. The starting materials often include substituted benzimidazoles and epoxides. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(oxiran-2-ylmethyl)-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-Methyl-5-(oxiran-2-ylmethyl)-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(oxiran-2-ylmethyl)-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can undergo ring-opening reactions, which may lead to the formation of covalent bonds with target molecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazoles: These compounds share a similar core structure but lack the oxirane ring.

    Epoxides: Compounds with an oxirane ring but different core structures.

Uniqueness

The uniqueness of 3-Methyl-5-(oxiran-2-ylmethyl)-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile lies in its combination of a pyrido[1,2-a]benzimidazole core with an oxirane ring. This structural feature allows it to participate in a wider range of chemical reactions and interact with biological targets in unique ways compared to other similar compounds.

Properties

IUPAC Name

3-methyl-5-(oxiran-2-ylmethyl)-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-10-6-15(20)19-14-5-3-2-4-13(14)18(8-11-9-21-11)16(19)12(10)7-17/h2-6,11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBCNDZKRVGVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C3=CC=CC=C3N(C2=C1C#N)CC4CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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